

# 2-Nitro-1-butanol: A Comprehensive Technical Guide to its Stability and Reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Nitro-1-butanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and reactivity profile of **2-Nitro-1-butanol**. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data and methodologies.

## Core Properties of 2-Nitro-1-butanol

**2-Nitro-1-butanol** is a colorless to light yellow liquid with a pH of 4.51 in a 0.1 molar solution.

[1] It is soluble in water.[1] The compound is stable under standard conditions and is considered combustible.[1][2]

Property	Value	Source
Molecular Formula	C4H9NO3	[1][2]
Molecular Weight	119.12 g/mol	[1][2]
Melting Point	-47 °C	[1]
Boiling Point	247.38 °C (estimated)	[1]
Density	1.1332 g/cm <sup>3</sup>	[1]
Refractive Index	1.4390	[1]
pKa	7.46 ± 0.13 (Predicted)	[1]
Solubility in Water	Soluble	[1]

## Stability Profile

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for **2-Nitro-1-butanol** is not readily available in the reviewed literature, studies on similar nitroalkanes indicate that they generally exhibit exothermic decomposition.[3][4] For instance, a comprehensive study of 115 nitro compounds showed an average decomposition onset temperature of 300 °C with an average heat of decomposition of 2118.5 J/g.[3] The thermal decomposition of nitroalkanes can be initiated by free radicals at temperatures significantly lower than their spontaneous decomposition temperatures.[5] The presence of acids or bases can also dramatically lower the decomposition temperature of nitroalkanes.[3]

It is crucial to note that the thermal stability of **2-Nitro-1-butanol** may be influenced by impurities and storage conditions. Prolonged storage, especially in the presence of contaminants, could potentially lower its decomposition temperature.

## Reactivity Profile

**2-Nitro-1-butanol** exhibits reactivity characteristic of both a primary alcohol and a nitroalkane. Its reactivity is summarized below.

## Incompatible Materials

**2-Nitro-1-butanol** is incompatible with a range of substances, and contact should be avoided to prevent hazardous reactions:

- Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6][7]
- Alkali Metals and Nitrides: Combination with these materials can generate flammable and/or toxic gases.[1][2]
- Strong Reducing Agents: Can lead to vigorous reactions.[1][2]
- Strong Acids and Bases: Can catalyze decomposition or other hazardous reactions.[7]
- Acid Chlorides and Acid Anhydrides: Incompatible.[6]
- Isocyanates and Epoxides: May initiate polymerization.[1][2]

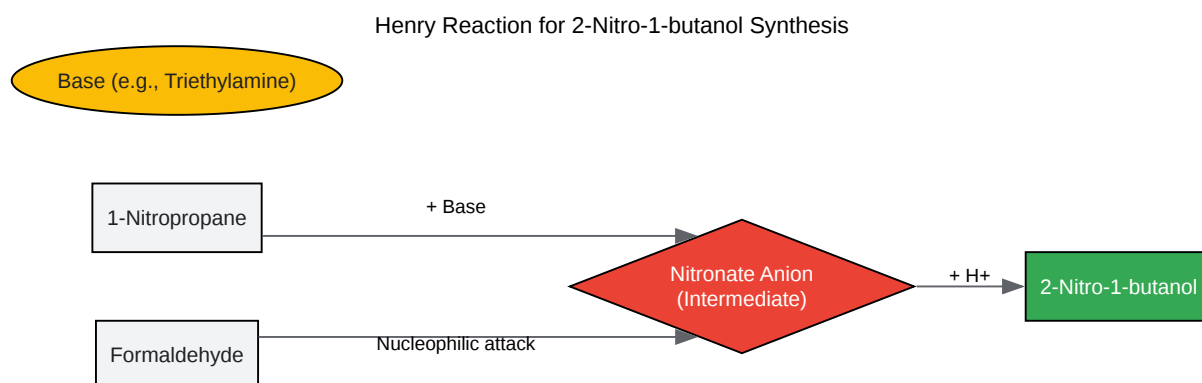
## Key Reactions

1. Oxidation: As a primary alcohol, **2-Nitro-1-butanol** can be oxidized to form an aldehyde (2-nitrobutanal) and subsequently a carboxylic acid (2-nitrobutanoic acid).[1][2] The choice of oxidizing agent and reaction conditions determines the product.
2. Esterification: The hydroxyl group of **2-Nitro-1-butanol** reacts with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form esters.[1][2] This reaction is typically acid-catalyzed.
3. Reduction: The nitro group is susceptible to reduction to form 2-amino-1-butanol, a valuable synthetic intermediate. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium/Carbon).
4. Reactions with Bases: The presence of an alpha-hydrogen to the nitro group makes it acidic. Strong bases can deprotonate this carbon, forming a nitronate ion. This is the initial step in reactions like the Henry reaction.

## Experimental Protocols

### Synthesis of 2-Nitro-1-butanol via the Henry Reaction

The Henry reaction, or nitroaldol reaction, is a common method for the synthesis of  $\beta$ -nitro alcohols.



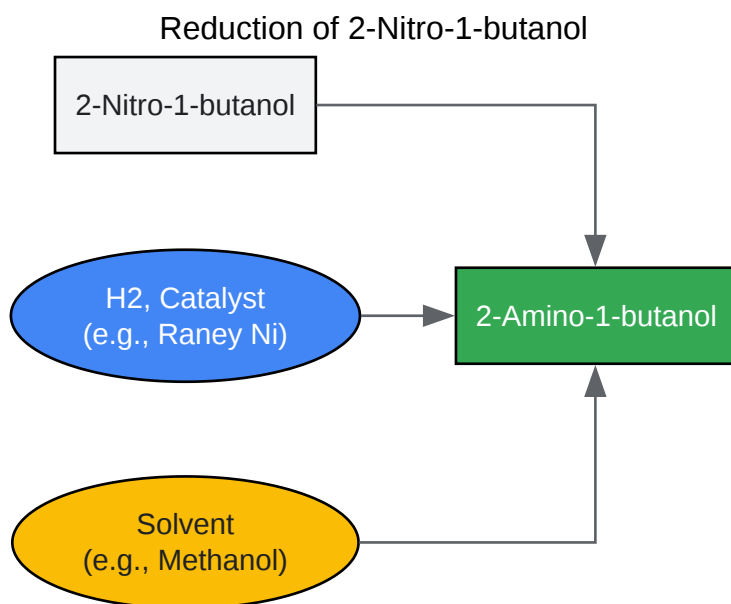
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Caption: Synthesis of **2-Nitro-1-butanol** via the Henry Reaction.

Protocol:

- Combine 1-nitropropane and an aqueous solution of formaldehyde in the presence of a basic catalyst, such as triethylamine.
- Stir the mixture at a controlled temperature (e.g., 30-35 °C) for an extended period (e.g., 48 hours).
- After the reaction is complete, concentrate the mixture under reduced pressure to remove unreacted starting materials and water.
- The resulting product is **2-nitro-1-butanol**.

## Reduction of 2-Nitro-1-butanol to 2-Amino-1-butanol



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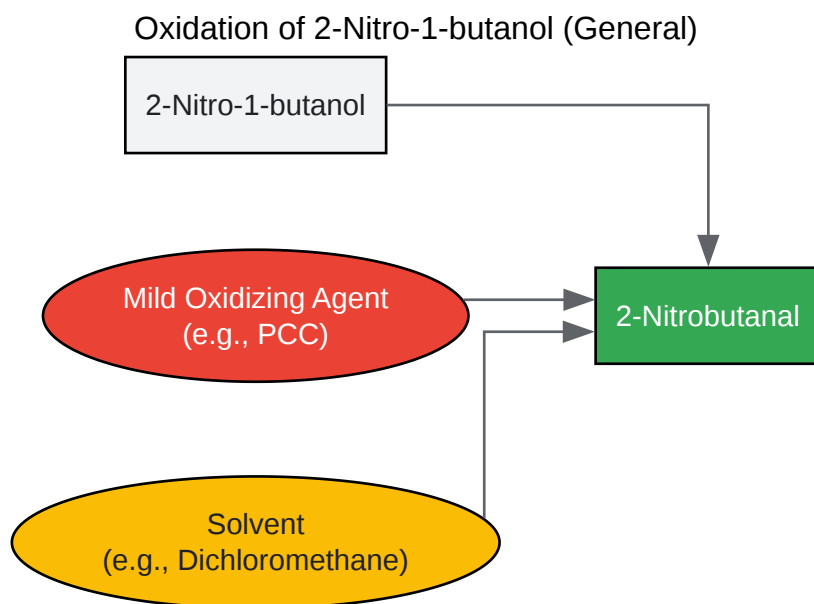
Caption: Reduction of the nitro group to an amine.

Protocol:

- Dissolve **2-nitro-1-butanol** in a suitable solvent, such as methanol.
- Add a hydrogenation catalyst, for example, Raney nickel.
- Carry out the hydrogenation under a hydrogen atmosphere (a mixture of hydrogen and nitrogen can also be used) at a pressure of 8 to 12 bars.
- Maintain the reaction temperature below 70 °C.
- After the reaction is complete, filter to remove the catalyst.
- The 2-amino-1-butanol can then be isolated by distillation of the filtrate.

## General Protocol for Oxidation to 2-Nitrobutanal

While a specific protocol for **2-Nitro-1-butanol** is not detailed in the literature reviewed, a general procedure for the oxidation of primary alcohols to aldehydes using a mild oxidizing agent is as follows.



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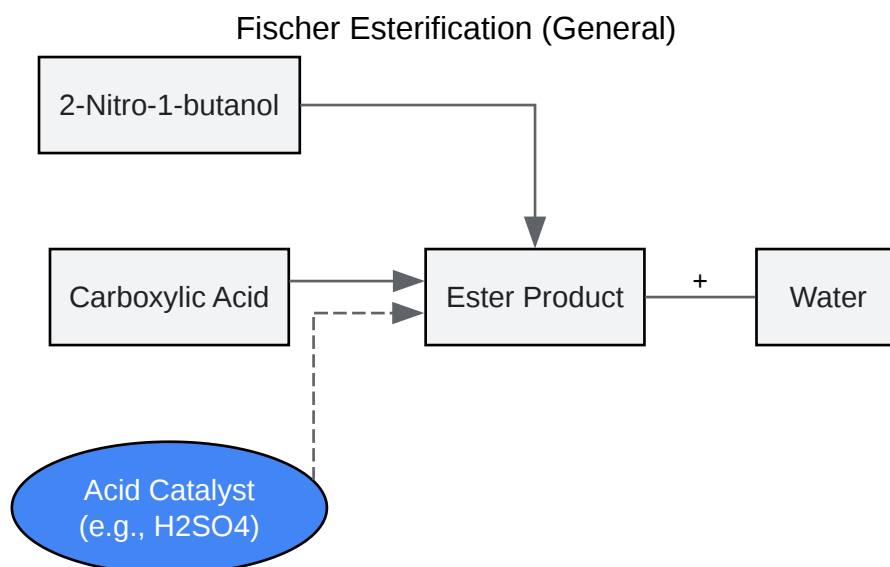
Caption: General workflow for the oxidation to an aldehyde.

Protocol:

- Dissolve **2-Nitro-1-butanol** in a suitable anhydrous solvent like dichloromethane.
- Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), in a controlled manner.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
- Upon completion, the reaction mixture is typically filtered through a pad of silica gel to remove the chromium salts.
- The solvent is removed under reduced pressure to yield the crude 2-nitrobutanal. Further purification may be required.

## General Protocol for Fischer Esterification

The following is a general procedure for the acid-catalyzed esterification of an alcohol.



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Caption: General scheme for Fischer esterification.

Protocol:

- In a round-bottom flask, combine **2-Nitro-1-butanol** with a carboxylic acid.
- Add a catalytic amount of a strong acid, such as sulfuric acid.[8][9]
- Heat the mixture, typically at reflux, to drive the reaction towards the ester product.[9] Water can be removed azeotropically to improve the yield.
- After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
- Extract the ester with an organic solvent.
- Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography.[9]

## Conclusion

**2-Nitro-1-butanol** is a stable yet reactive compound with a versatile chemical profile. Its stability is generally good under standard conditions, but caution is advised at elevated temperatures and in the presence of contaminants, strong acids, or bases. The reactivity is dominated by the primary alcohol and the nitro group, allowing for a range of transformations including oxidation, esterification, and reduction. The provided experimental protocols for its synthesis and key reactions offer a foundation for its application in research and development. Further studies to quantify its thermal stability through techniques like DSC and TGA would be beneficial for a more complete understanding of its hazard profile.

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## References

- 1. 2-NITRO-1-BUTANOL CAS#: 609-31-4 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. opcw.org [opcw.org]
- 8. uakron.edu [uakron.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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